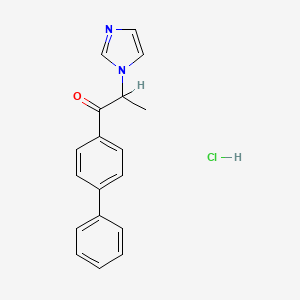
N-(1-(4-Phenylbenzoyl)ethyl)imidazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(4-Phenylbenzoyl)ethyl)imidazole hydrochloride is a compound that belongs to the imidazole family, which is known for its diverse range of applications in various fields such as chemistry, biology, and medicine. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a phenylbenzoyl group and an ethyl substituent, making it a unique derivative of imidazole.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Phenylbenzoyl)ethyl)imidazole hydrochloride typically involves the cyclization of amido-nitriles or other suitable precursors under specific conditions. One common method is the reaction of an amido-nitrile with a suitable base, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often involve mild temperatures and the use of catalysts such as nickel or rhodium .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent conversion to the final product. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(4-Phenylbenzoyl)ethyl)imidazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as nickel or rhodium. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives, substituted imidazoles, and other functionalized compounds. These products can have different properties and applications depending on the nature of the substituents and the reaction conditions .
Wissenschaftliche Forschungsanwendungen
N-(1-(4-Phenylbenzoyl)ethyl)imidazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Wirkmechanismus
The mechanism of action of N-(1-(4-Phenylbenzoyl)ethyl)imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(1-(4-Phenylbenzoyl)ethyl)imidazole hydrochloride include other imidazole derivatives such as:
- 1-Benzyl-2-aryl-1H-benzo[d]imidazole
- 2-Carboxylate substituted imidazoles
- 5-Sulphonamidoimidazoles
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a phenylbenzoyl group and an ethyl substituent. This structural feature can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
77234-76-5 |
|---|---|
Molekularformel |
C18H17ClN2O |
Molekulargewicht |
312.8 g/mol |
IUPAC-Name |
2-imidazol-1-yl-1-(4-phenylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C18H16N2O.ClH/c1-14(20-12-11-19-13-20)18(21)17-9-7-16(8-10-17)15-5-3-2-4-6-15;/h2-14H,1H3;1H |
InChI-Schlüssel |
RAXKLWAHKJPQQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)N3C=CN=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline](/img/structure/B14440863.png)

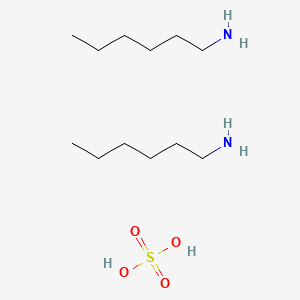
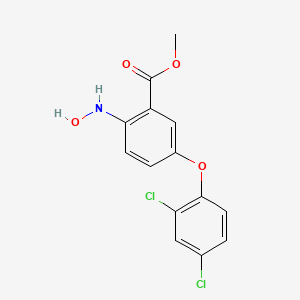

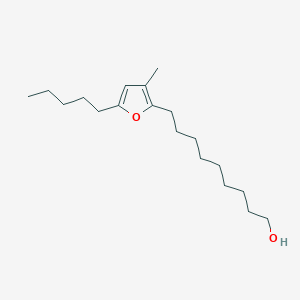


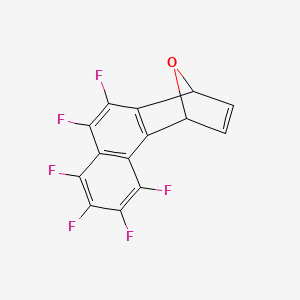
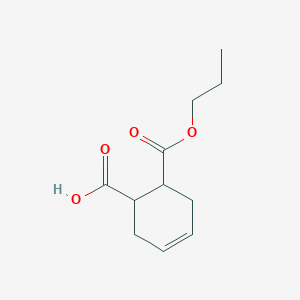
![6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440920.png)

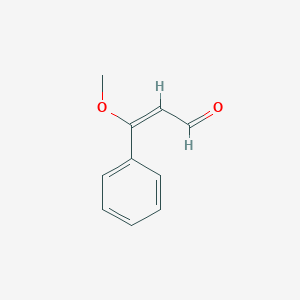
![6,10-Dichlorobenzo[a]phenoxazin-5-one](/img/structure/B14440924.png)
